molecular formula C8H9Cl2NO2 B3261973 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride CAS No. 350480-53-4

5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride

Cat. No.: B3261973
CAS No.: 350480-53-4
M. Wt: 222.07 g/mol
InChI Key: IKKYRYBQFYJZCS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride typically involves the reaction of 7-chloro-1,3-benzodioxole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted benzodioxole derivatives .

Scientific Research Applications

5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

350480-53-4

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

(7-chloro-1,3-benzodioxol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-1-5(3-10)2-7-8(6)12-4-11-7;/h1-2H,3-4,10H2;1H

InChI Key

IKKYRYBQFYJZCS-UHFFFAOYSA-N

SMILES

CNC1=CC2=C(C(=C1)Cl)OCO2.Cl

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CN)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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